Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate

Description

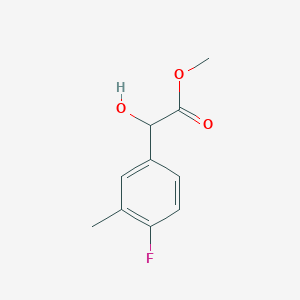

Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate is a hydroxyacetate ester featuring a substituted phenyl group (4-fluoro-3-methylphenyl) at the α-position of the acetate backbone.

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate |

InChI |

InChI=1S/C10H11FO3/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5,9,12H,1-2H3 |

InChI Key |

UCJXGQFTPJJWLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(=O)OC)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with methyl glycolate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Methyl 2-(4-fluoro-3-methylphenyl)-2-oxoacetate.

Reduction: Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyethanol.

Substitution: Methyl 2-(4-methoxy-3-methylphenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate with similar compounds:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethylthio) increase molecular polarity and stability, whereas methoxy groups enhance solubility .

- Chirality : The (2R)-configured methoxyphenyl derivative () highlights the importance of stereochemistry in drug design.

Crystallographic Insights

- Crystal Packing : Structural analogs like 2-(4-fluoro-3-methylphenyl)-1,3,4-oxadiazole exhibit intermolecular C–H⋯N hydrogen bonds and π⋯π interactions, which stabilize the crystal lattice and influence melting points and solubility . Similar interactions are expected for this compound.

Biological Activity

Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H11F O3

- Molecular Weight : 200.19 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound includes:

- Antimicrobial Properties : Studies indicate that the compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

- Anticancer Activity : Preliminary research shows that this compound can induce apoptosis in cancer cells, particularly through mechanisms involving oxidative stress and interference with cellular signaling pathways.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cell proliferation and survival.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can trigger apoptotic pathways in cancer cells.

- Modulation of Inflammatory Cytokines : It may regulate the expression of pro-inflammatory cytokines, thereby influencing immune responses.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through activation of caspase-3 and -9 pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.